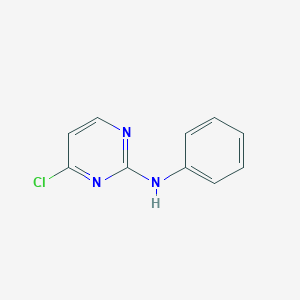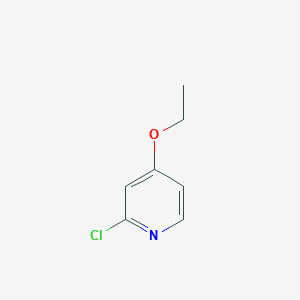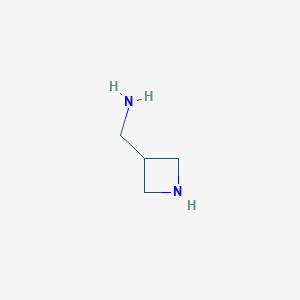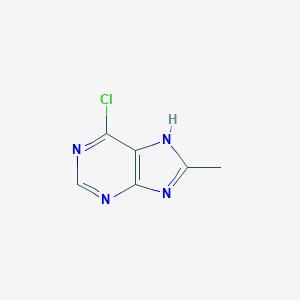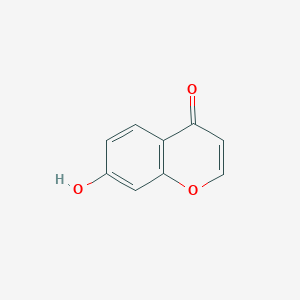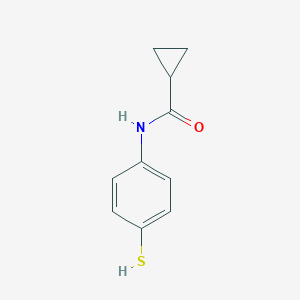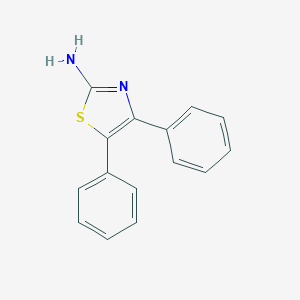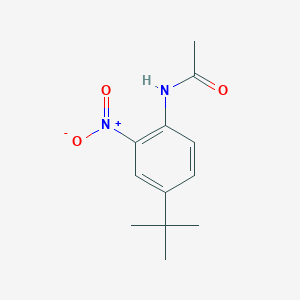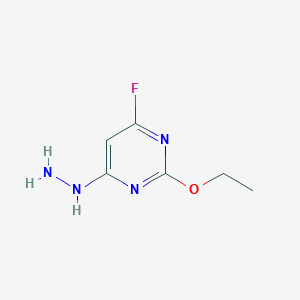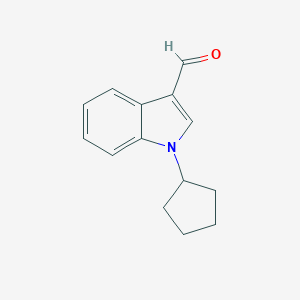
1-Ciclopentil-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Aplicaciones Científicas De Investigación
1-Cyclopentyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
1-Cyclopentyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . .
Mode of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives, which include 1-cyclopentyl-1h-indole-3-carbaldehyde, are used in multicomponent reactions (mcrs) to generate complex molecules . These reactions provide access to a wide variety of biologically active structures .
Biochemical Pathways
Derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .
Result of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives are used to generate biologically active structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of indole-3-carboxaldehyde with cyclopentylamine under acidic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, forming the desired product.
Industrial Production Methods: Industrial production of 1-Cyclopentyl-1H-indole-3-carbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the condensation process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: 1-Cyclopentyl-1H-indole-3-carboxylic acid.
Reduction: 1-Cyclopentyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacks the cyclopentyl group.
1-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a cyclopentyl group.
Uniqueness: 1-Cyclopentyl-1H-indole-3-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other indole derivatives.
Propiedades
IUPAC Name |
1-cyclopentylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCDNBKTOGJFBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)
